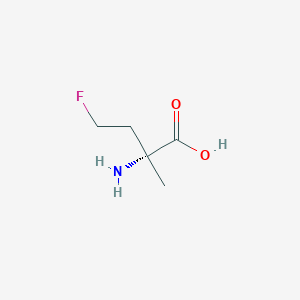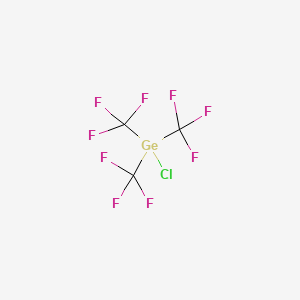
Tris(trifluoromethyl)chlorogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trifluoromethyl)chlorogermane is an organogermanium compound with the molecular formula C₃ClF₉Ge. It is characterized by the presence of three trifluoromethyl groups and one chlorine atom bonded to a germanium center.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(trifluoromethyl)chlorogermane can be synthesized through the reaction of germanium tetrachloride with trifluoromethylating agents. One common method involves the use of trifluoromethyltrimethylsilane in the presence of a catalyst. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to handle the highly reactive trifluoromethylating agents and to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tris(trifluoromethyl)chlorogermane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the germanium center undergoes changes in oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of the chlorine atom.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the germanium center.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the germanium center.
Major Products Formed:
Substitution Reactions: The major products are organogermanium compounds with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally include germanium compounds with altered oxidation states.
Scientific Research Applications
Tris(trifluoromethyl)chlorogermane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of tris(trifluoromethyl)chlorogermane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl groups and the reactive chlorine atom. These groups influence the reactivity and stability of the compound, allowing it to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Tris(trifluoromethyl)chlorosilane: Similar in structure but with silicon instead of germanium.
Tris(trifluoromethyl)chlorostannane: Similar in structure but with tin instead of germanium.
Tris(trifluoromethyl)chlorophosphane: Similar in structure but with phosphorus instead of germanium
Uniqueness: Tris(trifluoromethyl)chlorogermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and phosphorus analogs.
Properties
CAS No. |
66348-17-2 |
|---|---|
Molecular Formula |
C3ClF9Ge |
Molecular Weight |
315.10 g/mol |
IUPAC Name |
chloro-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C3ClF9Ge/c4-14(1(5,6)7,2(8,9)10)3(11,12)13 |
InChI Key |
VKCQPKOVFIVMCB-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


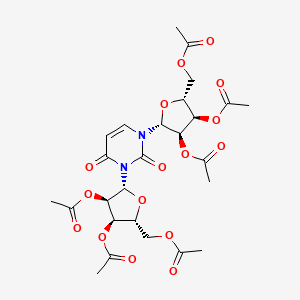

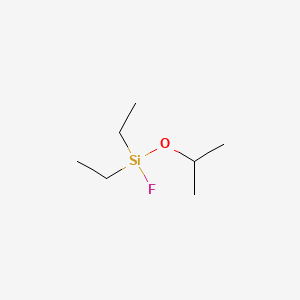
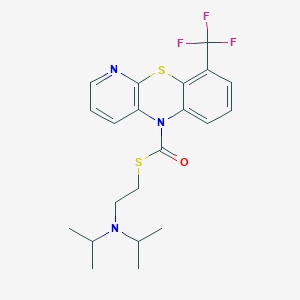

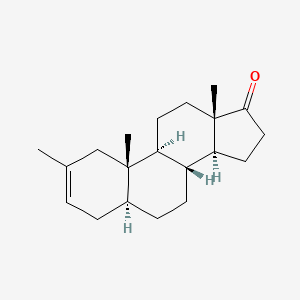

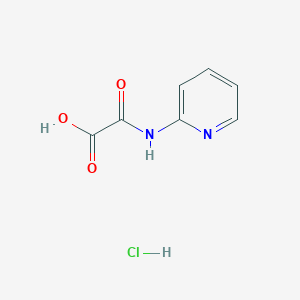

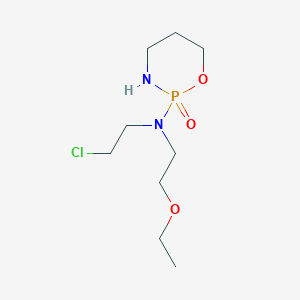
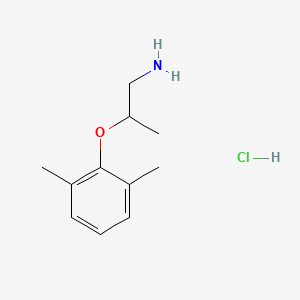
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)
